molecular formula C23H24N4O2 B11657933 N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11657933
M. Wt: 388.5 g/mol
InChI Key: VPDLWXHEGPNHNP-ZMCADSIOSA-N
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Description

N'-[(1E,2E)-2-Methyl-3-phenylprop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a hydrazide-linked propenylidene moiety. Its structure includes a pyrazole core substituted at position 3 with a 4-propoxyphenyl group and at position N′ with a (1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene moiety.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H24N4O2/c1-3-13-29-20-11-9-19(10-12-20)21-15-22(26-25-21)23(28)27-24-16-17(2)14-18-7-5-4-6-8-18/h4-12,14-16H,3,13H2,1-2H3,(H,25,26)(H,27,28)/b17-14+,24-16+

InChI Key

VPDLWXHEGPNHNP-ZMCADSIOSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/C

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC(=CC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide with (1E,2E)-2-methyl-3-phenylprop-2-en-1-one under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires controlled temperature and pH to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or hydroxyl groups are replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrazole-carbohydrazide derivatives exhibit diverse biological activities modulated by substituent variations. Key analogs and their structural distinctions include:

Compound Name R₁ (Pyrazole-3-substituent) R₂ (Hydrazide-linked moiety) Molecular Weight (g/mol) Notable Properties Reference
Target Compound 4-Propoxyphenyl (1E,2E)-2-Methyl-3-phenylpropenyl ~388.47 Hypothesized anticancer/antifungal activity (extrapolated from analogs)
N′-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide 5-Methyl-2-thienyl 2-Methoxyphenylpropenyl 366.44 Lower lipophilicity due to thienyl vs. phenyl; potential antimicrobial activity
N′-[(1E)-1-(3-Nitrophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide 4-Methoxyphenyl 3-Nitrophenylethylidene 367.36 Electron-withdrawing nitro group enhances reactivity; unconfirmed bioactivity
N′-[(1E,2E)-2-Methyl-3-phenylprop-2-en-1-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide Phenyl (1E,2E)-2-Methyl-3-phenylpropenyl 358.41 Simpler structure; benchmark for SAR studies
(E)-N′-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 5-Methyl 4-Methoxybenzylidene 273.24 Lower molecular weight; Lipinski-compliant (oral bioavailability predicted)
3-(5-Chlorothiophen-2-yl)-N′-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide 5-Chlorothiophen-2-yl 2-Methoxyphenylpropenyl 386.86 Chlorine enhances electrophilicity; potential kinase inhibition

Key Observations :

  • Electron-donating groups (e.g., methoxy, propoxy) at R₁ improve solubility but may reduce membrane permeability .
  • Aromatic substituents at R₂ (e.g., phenyl, nitrophenyl) enhance π-π stacking interactions with biological targets, improving binding affinity .
  • Heterocyclic R₁ groups (e.g., thienyl) introduce steric and electronic variability, influencing selectivity .
Physicochemical and Spectroscopic Data
  • Melting Points : Pyrazole-carbohydrazides typically melt between 160–200°C (e.g., 170°C for a nitro-substituted derivative ).
  • Spectroscopic Signatures :
    • IR : Strong C=O stretches near 1700 cm⁻¹ and C=N stretches at 1500–1550 cm⁻¹ .
    • NMR : Pyrazole-H protons resonate at δ 6.5–7.5 ppm; hydrazide NH signals appear at δ 8.5–10.0 ppm .

Biological Activity

N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential based on recent research findings.

  • Molecular Formula : C20H22N4O2
  • Molecular Weight : 350.42 g/mol
  • CAS Number : 1285533-06-3

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown potent cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Pyrazole Analog 1MCF7 (breast cancer)0.08
Pyrazole Analog 2MDA-MB-231 (breast cancer)0.26
This compoundTBDTBD

The exact IC50 values for the compound are yet to be determined; however, its structural similarity to other active pyrazoles suggests potential for significant anticancer activity.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Case Study : A series of pyrazole derivatives were evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results indicated that compounds with electron-donating groups exhibited greater anti-inflammatory effects compared to those with electron-withdrawing groups .

Neuroprotective Effects

Pyrazoles have also been investigated for their neuroprotective properties. Some derivatives have shown inhibition of acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases.

CompoundAChE Inhibition IC50 (nM)
Pyrazole Analog 366.37
This compoundTBD

The biological activities of this compound may be attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. The presence of functional groups in its structure likely enhances its interaction with target proteins.

Q & A

Q. What are the optimal synthetic methodologies for N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves a multi-step condensation reaction:

  • Step 1 : Formation of the pyrazole-5-carbohydrazide core via reaction of 3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux in ethanol .
  • Step 2 : Condensation with (1E,2E)-2-methyl-3-phenylprop-2-enal under acidic conditions (e.g., glacial acetic acid) at 60–70°C for 6–8 hours.
  • Critical Parameters :
    • Molar Ratio : 1:1.2 (pyrazole-carbohydrazide:aldehyde) to ensure complete imine bond formation.
    • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane 3:7) yields >75% purity .

Q. How is the structural characterization of this compound performed?

  • X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement (monoclinic P2₁/c space group, Z = 4). Key features include:
    • Intermolecular hydrogen bonds (N–H···O and O–H···N) stabilizing the lattice .
    • π–π stacking between phenyl and pyrazole rings (distance: 3.5–3.7 Å) .
  • Spectroscopy :
    • FT-IR : Peaks at 1650 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N), and 3200–3400 cm⁻¹ (N–H) .
    • ¹H NMR : δ 8.2–8.5 ppm (imine proton), δ 6.8–7.4 ppm (aromatic protons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Conflicting bioactivity data (e.g., varying IC₅₀ values in antimicrobial assays) may arise from:

  • Purity Issues : Validate via HPLC (C18 column, acetonitrile/water 70:30, retention time ~12 min) .
  • Crystallographic Variants : Polymorphism can alter solubility and activity. Compare PXRD patterns of batches .
  • Assay Conditions : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and control for pH/temperature .

Q. What computational strategies are effective for elucidating the mechanism of action?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., bacterial dihydrofolate reductase). Key residues:
    • Hydrogen bonding with Asp27 and π–π interactions with Phe92 .
  • MD Simulations : GROMACS to assess stability of ligand-protein complexes over 50 ns. Metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA: −35 to −40 kcal/mol) .

Q. How do substituents (e.g., propoxy vs. methoxy) influence intermolecular interactions?

Comparative crystallography reveals:

SubstituentHydrogen Bondsπ–π Distance (Å)Melting Point (°C)
4-Propoxy2–33.5210–212
4-Methoxy1–23.7198–200
The bulkier propoxy group enhances lattice stability via van der Waals interactions .

Methodological Recommendations

  • Crystallization : Use slow evaporation (ethanol/water 1:1) to obtain diffraction-quality crystals .
  • Bioactivity Validation : Pair in vitro assays with in silico ADMET predictions (e.g., SwissADME) to prioritize leads .

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